molecular formula C11H13BrO2 B8610006 1-[2-(3-Bromopropoxy)phenyl]ethanone

1-[2-(3-Bromopropoxy)phenyl]ethanone

Cat. No.: B8610006
M. Wt: 257.12 g/mol
InChI Key: OCPXUIMGSUYSCA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-[2-(3-Bromopropoxy)phenyl]ethanone (CAS: Not explicitly listed in evidence; inferred from structural analogs) is an acetophenone derivative featuring a 3-bromopropoxy group substituted at the ortho position (2-position) of the phenyl ring. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of approximately 273.12 g/mol. The bromopropoxy chain introduces steric and electronic effects that influence reactivity and physical properties, such as solubility and melting point.

Such compounds are often intermediates in pharmaceuticals; for example, 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone (CAS 1092405-68-6) is identified as a process-related impurity in antipsychotic drugs like Iloperidone .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-[2-(3-bromopropoxy)phenyl]ethanone

InChI

InChI=1S/C11H13BrO2/c1-9(13)10-5-2-3-6-11(10)14-8-4-7-12/h2-3,5-6H,4,7-8H2,1H3

InChI Key

OCPXUIMGSUYSCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-[2-(3-Bromopropoxy)phenyl]ethanone and its analogs based on substituent position, functional groups, and applications.

Table 1: Comparison of Bromopropoxy-Substituted Acetophenones

Compound Name Substituent Position(s) Molecular Formula CAS Number Melting Point (°C) Key Applications/Notes
This compound 2-bromopropoxy C₁₁H₁₃BrO₂ Not explicitly listed Not reported Potential intermediate in drug synthesis
1-[4-(3-Bromopropoxy)phenyl]ethanone (Ib) 4-bromopropoxy C₁₁H₁₃BrO₂ 65623-98-5 Not reported Histamine H3 receptor ligand
1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone 4-bromopropoxy, 3-methoxy C₁₂H₁₅BrO₃ 1092405-68-6 Not reported Iloperidone impurity
1-[4-(3-Bromopropoxy)-2-hydroxyphenyl]-2,2,2-trifluoroethanone 4-bromopropoxy, 2-hydroxy C₁₂H₁₂BrF₃O₃ 125617-37-0 Not reported Fluorinated analog for enhanced reactivity
1-[5-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone 5-bromopropoxy, 2-hydroxy, 3-propyl C₁₄H₁₉BrO₃ 125617-25-6 69–70 High-melting-point derivative

Key Analytical Findings

Substituent Position and Reactivity
  • Ortho vs. Para Substitution: The ortho-substituted target compound likely exhibits greater steric hindrance compared to para-substituted analogs like 1-[4-(3-bromopropoxy)phenyl]ethanone (Ib). This steric effect may reduce nucleophilic substitution rates in downstream reactions .
Physical Properties
  • Melting Points: Bromopropoxy acetophenones with bulky substituents (e.g., 3-propyl group in 125617-25-6) exhibit higher melting points (~70°C) due to improved crystal packing .
Fluorinated Derivatives
  • Trifluoroacetyl analogs (e.g., 125617-37-0) are synthesized to enhance metabolic stability and bioavailability in medicinal chemistry applications .

Preparation Methods

Reaction Mechanism and Conditions

This method involves nucleophilic substitution of the hydroxyl group in 2-hydroxyacetophenone with 1,3-dibromopropane under basic conditions. The phenolic oxygen acts as a nucleophile, displacing one bromide ion to form the 3-bromopropoxy ether.

Procedure :

  • Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of the hydroxyl group.

  • Temperature : Reactions are conducted at 80–100°C for 6–12 hours to ensure completion.

  • Stoichiometry : A 1:1.2 molar ratio of 2-hydroxyacetophenone to 1,3-dibromopropane optimizes yield while minimizing byproducts.

Challenges :

  • Side Reactions : Over-alkylation may occur if excess 1,3-dibromopropane is used.

  • Substrate Availability : 2-Hydroxyacetophenone is less commercially accessible than its para-isomer, necessitating in-house synthesis via Fries rearrangement of phenyl acetate.

Yield and Purity :

  • Typical yields range from 65% to 75% after recrystallization.

  • Purity exceeds 95% when purified via column chromatography (hexane:ethyl acetate, 4:1).

Grignard Reagent-Mediated Acetylation

Reaction Pathway

Adapting methodologies from trifluoromethyl acetophenone synthesis, this route employs a bromophenyl Grignard reagent reacted with ketene or acetyl chloride to form the acetophenone core.

Steps :

  • Grignard Formation :

    • 2-Bromophenyl magnesium bromide is prepared from 2-bromobenzene and magnesium in tetrahydrofuran (THF) with catalytic iodine.

  • Acetylation :

    • The Grignard reagent reacts with ketene gas in toluene at −10°C in the presence of an iron(III) acetylacetonate–acetic acid catalyst.

  • Etherification :

    • The resultant 2-bromoacetophenone undergoes Williamson ether synthesis with 3-bromo-1-propanol under basic conditions.

Advantages :

  • High regioselectivity due to the ortho-directing effect of the bromine substituent during acetylation.

  • Scalable for industrial production with yields up to 82%.

Limitations :

  • Requires cryogenic conditions for ketene handling.

  • Multiple purification steps increase production costs.

Friedel-Crafts Acylation of 2-(3-Bromopropoxy)benzene

Methodology

This approach introduces the acetyl group via electrophilic aromatic substitution on pre-formed 2-(3-bromopropoxy)benzene.

Process :

  • Synthesis of 2-(3-Bromopropoxy)benzene :

    • Catechol reacts with 1,3-dibromopropane in DMF/K₂CO₃ to yield 2-(3-bromopropoxy)phenol, followed by deoxygenation via hydrogenolysis.

  • Acylation :

    • Aluminum chloride (AlCl₃) catalyzes the reaction between acetyl chloride and 2-(3-bromopropoxy)benzene at 0–5°C.

Outcomes :

  • Moderate yields (50–60%) due to competing para-acylation.

  • Harsh acidic conditions may degrade the bromopropoxy side chain.

Oxidation of 1-[2-(3-Bromopropoxy)phenyl]ethanol

Two-Step Synthesis

This route leverages alcohol-to-ketone oxidation, mirroring strategies used in agrochemical intermediates.

Steps :

  • Ether Formation :

    • 2-Hydroxyphenethyl alcohol reacts with 1,3-dibromopropane in DMF/K₂CO₃ to form 1-[2-(3-bromopropoxy)phenyl]ethanol.

  • Oxidation :

    • Jones reagent (CrO₃/H₂SO₄) oxidizes the secondary alcohol to the ketone at 0°C.

Efficiency :

  • Oxidation yields exceed 85%, but chromium-based reagents pose environmental and safety concerns.

  • Alternative oxidants like pyridinium chlorochromate (PCC) reduce toxicity but lower yields to 70%.

Comparative Analysis of Methods

Method Starting Materials Yield Purity Scalability
Etherification2-Hydroxyacetophenone65–75%>95%Moderate
Grignard Acetylation2-Bromobenzene, Ketene75–82%>99%High
Friedel-Crafts Acylation2-(3-Bromopropoxy)benzene50–60%90–95%Low
Alcohol Oxidation2-Hydroxyphenethyl Alcohol70–85%>98%Moderate

Q & A

Q. Critical Factors

  • Temperature control (60–80°C) minimizes side reactions like over-bromination.
  • Solvent choice : DMF improves solubility of intermediates, while dichloromethane is preferred for acylation .
  • Yield optimization : Typical yields range from 45–65%, with purity >95% achievable via silica gel chromatography .

How can researchers resolve contradictions in spectroscopic data for this compound?

Q. Advanced Analytical Strategy

  • NMR Analysis :
    • Discrepancies in ¹H NMR signals (e.g., aromatic protons at δ 7.2–7.8 ppm) may arise from rotational isomerism of the bromopropoxy chain. Use variable-temperature NMR to confirm dynamic behavior .
  • Mass Spectrometry :
    • High-resolution ESI-MS can differentiate between isotopic patterns of bromine (⁷⁹Br/⁸¹Br) and rule out impurities .
  • X-ray Crystallography :
    • SHELX software (SHELXL/SHELXS) resolves ambiguities in molecular geometry, particularly the dihedral angle between the ethanone and bromopropoxy groups .

What experimental designs are effective for studying the compound’s reactivity in cross-coupling reactions?

Q. Advanced Methodological Approach

  • Buchwald-Hartwig Amination :
    • React with aryl amines using Pd(OAc)₂/XPhos catalysts in toluene at 110°C to replace bromine with amine groups. Monitor by TLC to optimize reaction time (12–24 hrs) .
  • Suzuki-Miyaura Coupling :
    • Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C. Kinetic studies show bromine substitution occurs preferentially at the para position relative to the ethanone group .

Q. Data Contradictions

  • Competing elimination pathways (e.g., dehydrohalogenation) may reduce coupling efficiency. Adding Cs₂CO₃ as a base suppresses these side reactions .

How does the bromopropoxy moiety influence biological activity in enzyme inhibition assays?

Q. Advanced Biological Studies

  • Targeted Enzymes :
    • The compound inhibits cytochrome P450 enzymes (CYP3A4) via halogen bonding with heme iron, as shown in docking simulations (IC₅₀ = 12.3 µM) .
  • Comparative Analysis :
    • Table 1 : Activity comparison with analogs
CompoundCYP3A4 IC₅₀ (µM)LogP
This compound12.32.8
1-[2-(3-Chloropropoxy)phenyl]ethanone18.72.5
1-[2-(Propoxy)phenyl]ethanone>501.9
  • The bromine atom enhances lipophilicity (LogP = 2.8) and target binding vs. non-halogenated analogs .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. Advanced Crystallography

  • Twinned Data :
    • High bromine content increases X-ray absorption, leading to twinning. SHELXL’s TWIN command refines data with a BASF parameter < 0.3 .
  • Disorder in the Bromopropoxy Chain :
    • Split positions for Br and adjacent carbons are modeled using PART and SUMP restraints .
  • Validation :
    • Check R1/wR2 convergence (<5% difference) and ensure Flack parameter ≈ 0 for correct absolute structure .

How can computational methods predict the compound’s metabolic stability?

Q. Advanced Computational Strategy

  • ADMET Prediction :
    • Use Schrödinger’s QikProp to calculate CYP450 metabolism scores. The compound’s t₁/₂ in human liver microsomes is predicted as 23.4 mins, correlating with in vitro assays (r² = 0.89) .
  • MD Simulations :
    • GROMACS simulations (50 ns) reveal stable binding to CYP3A4’s active site, with RMSD < 2.0 Å after 10 ns .

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